molecular formula C17H21NO5 B2516127 Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate CAS No. 1445949-65-4

Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate

Cat. No. B2516127
CAS RN: 1445949-65-4
M. Wt: 319.357
InChI Key: SRKVBINFAJBQLV-WUCCLRPBSA-N
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Description

The compound of interest, "Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate," is a complex organic molecule that falls within the category of azabicycloalkane derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related 2-azabicyclo[2.2.1]heptane structures has been achieved through a series of diastereoselective aldol-type carbon-carbon bond-forming reactions. For instance, the paper titled "Further Uses of Pyrrole-Based Dienoxysilane Synthons: A Full Aldol Approach to Azabicyclo[x.2.1]alkane Systems" describes the synthesis of two racemic 2-azabicyclo[2.2.1]heptane structures, 15 and 21, using a uniform synthetic scheme that involves a combination of diastereoselective aldol reactions and aldol-stabilizing steps . This approach could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of azabicycloalkane derivatives is characterized by a bicyclic framework that includes nitrogen within one of the rings. The paper "Racemic 7-oxabicyclo[2.2.1]heptane-5-exo-iodo-6-endo-hydroxy-2-endo-carboxylic acid-γ-lactone" provides insights into the crystal structure of a related γ-lactone, confirming the positions of substituents and the configuration of the exo-iodo substituent . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can be used to infer the molecular structure of the compound of interest.

Chemical Reactions Analysis

The reactivity of azabicycloalkane derivatives is influenced by the presence of functional groups and the strain within the bicyclic system. The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, as described in the paper "Synthesis of Racemic 2-(Aminomethyl)cyclopropane-1,1-dicarboxylic Acid as a New Constrained γ-Amino Dicarboxylic Acid Bypassing Alkyl 3-Aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates," involves a sequence of reactions including iodocarbocyclization and azidation . These reactions highlight the potential for functionalization and transformation of azabicycloalkane derivatives, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloalkane derivatives are determined by their molecular structure and the nature of their substituents. While the papers provided do not directly discuss the physical and chemical properties of "Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate," they do provide a foundation for understanding how the bicyclic structure and functional groups might influence properties such as solubility, melting point, and reactivity . These properties are essential for the practical application and handling of the compound.

Scientific Research Applications

Synthesis Methodologies

  • Research by Hřebabecký et al. (2006) discusses the synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(Hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol, demonstrating the compound's utility in the construction of nucleoside analogues, which are critical in antiviral and anticancer drugs (Hřebabecký et al., 2006).
  • A study by Zanardi et al. (2008) focuses on the use of pyrrole-based dienoxysilane synthons for the synthesis of azabicyclo[x.2.1]alkane systems, illustrating advanced synthetic strategies to create complex molecular structures (Zanardi et al., 2008).

Medicinal Chemistry Applications

  • The work by Hart and Rapoport (1999) explores the synthesis of conformationally constrained 7-Azabicyclo[2.2.1]heptane amino acids, particularly a glutamic acid analogue, showing potential applications in the development of bioactive molecules and drug design (Hart & Rapoport, 1999).
  • Moreno-Vargas and Vogel (2003) report on the efficient resolution of N-Boc-7-azabicyclo[2.2.1]hept-5-en-2-one, providing a pathway to synthesize natural products like epibatidine, which have significant pharmacological interest (Moreno‐Vargas & Vogel, 2003).

Novel Compound Synthesis

  • Kou et al. (2017) demonstrate the synthesis of bridged bicyclic morpholine amino acids, highlighting their role as compact modules in medicinal chemistry to potentially modify drug candidates' physicochemical and pharmacokinetic properties (Kou et al., 2017).

Mechanism of Action

The mechanism of action for this compound is not available in the current resources .

Future Directions

The future directions for this compound are not clear due to the lack of available information .

properties

IUPAC Name

2-O-benzyl 3-O-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-2-22-16(20)15-12-8-13(14(19)9-12)18(15)17(21)23-10-11-6-4-3-5-7-11/h3-7,12-15,19H,2,8-10H2,1H3/t12?,13?,14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKVBINFAJBQLV-WUCCLRPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OCC3=CC=CC=C3)C(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C2C[C@@H](C(C2)N1C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate

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